(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine (2-pyridinyl)methylamide
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Overview
Description
(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine (2-pyridinyl)methylamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as benzylamino, hydroxy, and pyridinylmethylamide. The presence of these groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine (2-pyridinyl)methylamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in these reactions include benzylamine, valine derivatives, and pyridinylmethylamine. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, ensuring consistent quality and efficiency. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product from any impurities.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine (2-pyridinyl)methylamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxy group.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or pyridinylmethylamide groups, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction can revert it to the original alcohol. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine (2-pyridinyl)methylamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with specialized properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine (2-pyridinyl)methylamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine (2-pyridinyl)methylamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This combination allows it to exhibit distinct chemical and biological properties compared to other similar compounds. For example, the presence of the pyridinylmethylamide group may enhance its ability to interact with certain biological targets, making it a more potent inhibitor or activator of specific enzymes or receptors.
Properties
CAS No. |
161510-59-4 |
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Molecular Formula |
C42H52N6O6 |
Molecular Weight |
736.9 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-3-hydroxy-5-[[(2S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)butan-2-yl]amino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H52N6O6/c1-28(2)35(39(50)45-26-33-22-14-15-23-43-33)47-41(52)37(44-25-31-18-10-6-11-19-31)38(49)34(24-30-16-8-5-9-17-30)46-40(51)36(29(3)4)48-42(53)54-27-32-20-12-7-13-21-32/h5-23,28-29,34-38,44,49H,24-27H2,1-4H3,(H,45,50)(H,46,51)(H,47,52)(H,48,53)/t34-,35-,36-,37+,38+/m0/s1 |
InChI Key |
XEUOUBOMTOILCG-LOFFRUMASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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